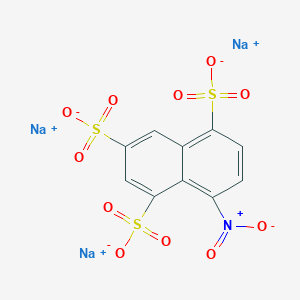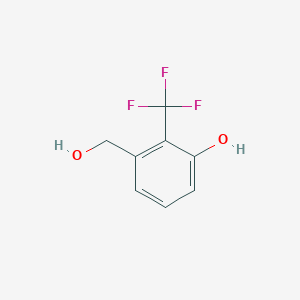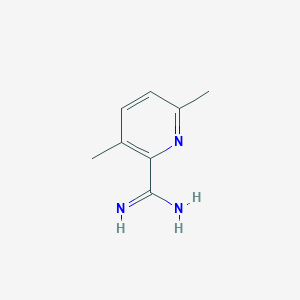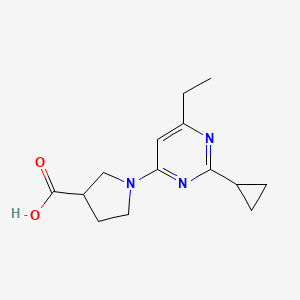![molecular formula C31H29BClN3O2 B13007996 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1509941-38-1](/img/structure/B13007996.png)
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine: is a complex organic compound with a fascinating structure. Let’s break it down:
2-Chloro: Indicates the presence of a chlorine atom.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): This part of the compound contains a boron atom within a dioxaborolane ring.
5-trityl-5H-pyrrolo[2,3-b]pyrazine: The core structure consists of a pyrrolopyrazine ring system, with a trityl group attached.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including boronation and chlorination reactions. One common approach is the Buchwald-Hartwig cross-coupling reaction, where an aryl chloride (such as the chlorinated pyrrolopyrazine) reacts with an arylboronic acid (the tetramethyl dioxaborolane) in the presence of a palladium catalyst and a ligand .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Substitution: Chlorine can be replaced by other nucleophiles (e.g., amines or hydroxides).
Cross-Coupling Reactions: As mentioned earlier, it participates in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, and Suzuki-Miyaura couplings.
Palladium Catalysts: Essential for cross-coupling reactions.
Base: Often used to facilitate substitution reactions.
Solvents: Organic solvents like DMF, DMSO, or toluene.
Major Products:: The specific products depend on the reaction conditions and substituents. Functionalized derivatives of the pyrrolopyrazine core are common.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a versatile building block for designing novel materials.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: In the development of functional materials (e.g., OLEDs, sensors).
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
CAS No. |
1509941-38-1 |
|---|---|
Molecular Formula |
C31H29BClN3O2 |
Molecular Weight |
521.8 g/mol |
IUPAC Name |
2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C31H29BClN3O2/c1-29(2)30(3,4)38-32(37-29)25-21-36(28-27(25)35-26(33)20-34-28)31(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3 |
InChI Key |
NREMSFJIXKUKPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=C(N=C23)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)
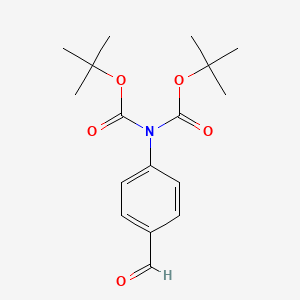


![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)
![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)


![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)
